1,3,5-Tris(4-fluorophenyl)benzene
Overview
Description
1,3,5-Tris(4-fluorophenyl)benzene is an organic compound characterized by a benzene ring substituted with three 4-fluorophenyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-fluorophenyl)benzene can be synthesized through a series of reactions involving the cyclotrimerization of phenylacetylene derivatives. One common method involves the use of boron reagents in a Suzuki–Miyaura coupling reaction. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene . The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted benzene derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-fluorophenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions often involving elevated temperatures and polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.
Scientific Research Applications
1,3,5-Tris(4-fluorophenyl)benzene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photoluminescent properties.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing into its potential use as a sensor for detecting metal ions and other biologically relevant species.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-fluorophenyl)benzene in its various applications involves its ability to interact with other molecules through π-π stacking interactions and hydrogen bonding. These interactions are crucial for its role in organic electronics and as a sensor. The molecular targets and pathways involved depend on the specific application, such as the detection of metal ions in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the fluorine atoms, which affects its electronic properties.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of fluorine, leading to different reactivity and applications.
1,3,5-Tris(4-iodophenyl)benzene: Another halogenated derivative with distinct properties due to the presence of iodine atoms.
Uniqueness
1,3,5-Tris(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which enhance its stability and electronic properties. This makes it particularly useful in applications requiring high thermal and chemical stability, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
1,3,5-tris(4-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYJLJMXLVIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324630 | |
Record name | 4,4''-Difluoro-5'-(4-fluorophenyl)-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448-60-2 | |
Record name | 4,4′′-Difluoro-5′-(4-fluorophenyl)-1,1′:3′,1′′-terphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=448-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC407270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4''-Difluoro-5'-(4-fluorophenyl)-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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